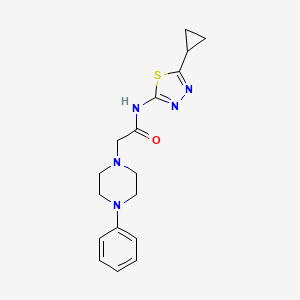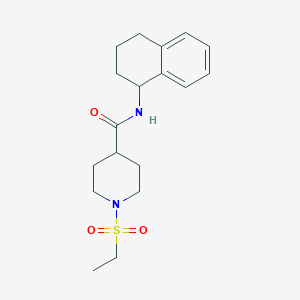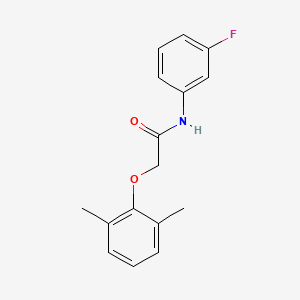![molecular formula C16H23N3O4 B4579393 N-(2,4-dimethoxyphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4579393.png)
N-(2,4-dimethoxyphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea
説明
Synthesis Analysis
The synthesis of urea derivatives often involves strategies that allow for the incorporation of various functional groups to achieve desired properties. While specific synthesis details for N-(2,4-dimethoxyphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea were not found, similar compounds such as N-(2,5-Dimethoxyphenyl)-N′-(4-hydroxyphenethyl)urea and 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea have been synthesized through methods involving the formation of urea linkages between amine and carbonyl functional groups under controlled conditions, demonstrating the adaptability of urea synthesis methods (Hyeong Choi et al., 2010) (Hyeong Choi et al., 2010).
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of a urea moiety and substituent groups that influence the overall molecular geometry and properties. For example, the crystal structure analysis of similar compounds has shown that these molecules can form extensive hydrogen bonding networks, impacting their structural stability and interactions with other molecules (Hyeong Choi et al., 2010).
Chemical Reactions and Properties
Urea derivatives can participate in various chemical reactions, including hydrogen bonding interactions, which are crucial for forming supramolecular structures. The presence of dimethoxyphenyl and pyrrolidinyl groups in the compound's structure may influence its reactivity and interaction with other chemical species, enabling specific chemical transformations or modifications (Biao Wu et al., 2007).
科学的研究の応用
Electron Transfer in Ruthenium and Osmium Complexes
- Research on ruthenium and osmium complexes, including urea ligands, has shown insights into electron transfer across multiple hydrogen bonds. These complexes demonstrated reversible oxidations without potential splitting for individual hydrogen-bridged redox active moieties (Pichlmaier et al., 2009).
Anion Coordination Chemistry
- Urea-based ligands, similar in structure to N-(2,4-dimethoxyphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea, have been studied for their anion coordination chemistry. The research showed how these ligands react with inorganic oxo-acids to form complexes with a variety of hydrogen bond motifs (Wu et al., 2007).
Anticancer Agents
- A study on derivatives of urea, similar to the chemical , revealed significant antiproliferative effects against various cancer cell lines. These derivatives were found to be potential anticancer agents and could serve as BRAF inhibitors (Feng et al., 2020).
Penetration Enhancers in Human Skin
- Research on urea analogues, including their role as skin penetration enhancers, has been conducted. These studies help in understanding the permeability of various substances through human skin (Williams & Barry, 1989).
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-22-12-6-7-13(14(11-12)23-2)18-16(21)17-8-4-10-19-9-3-5-15(19)20/h6-7,11H,3-5,8-10H2,1-2H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPDIUCMZIQXMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCCCN2CCCC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4579320.png)

![4-(benzyloxy)-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4579325.png)
![2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-N-propylbenzamide](/img/structure/B4579332.png)
![methyl 1-(3-methoxyphenyl)-7-methyl-3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4579334.png)
![ethyl 4-({[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4579342.png)
![3,3-diphenyl-N-[(1-phenylcyclopentyl)methyl]acrylamide](/img/structure/B4579353.png)
![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-cyclopropylthiourea](/img/structure/B4579374.png)

![3-[2-(4-methylphenyl)-2-oxoethyl]-5-[4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4579404.png)


![ethyl 8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4579431.png)